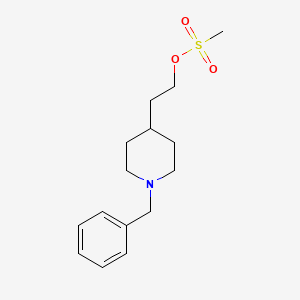2-(1-Benzylpiperidin-4-yl)ethyl methanesulfonate
CAS No.:
Cat. No.: VC15777821
Molecular Formula: C15H23NO3S
Molecular Weight: 297.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H23NO3S |
|---|---|
| Molecular Weight | 297.4 g/mol |
| IUPAC Name | 2-(1-benzylpiperidin-4-yl)ethyl methanesulfonate |
| Standard InChI | InChI=1S/C15H23NO3S/c1-20(17,18)19-12-9-14-7-10-16(11-8-14)13-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3 |
| Standard InChI Key | VMBFWZVPVAMTOV-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)OCCC1CCN(CC1)CC2=CC=CC=C2 |
Introduction
Synthesis and Manufacturing
Precursor Preparation
The synthesis of 2-(1-Benzylpiperidin-4-yl)ethyl methanesulfonate likely begins with 1-Benzyl-4-piperidone, a well-documented intermediate. As described in , 1-Benzyl-4-piperidone is synthesized via a multi-step sequence involving:
-
1,4-Addition: Benzylamine reacts with methyl acrylate to form N,N-bis(β-propionate methyl ester) benzylamine.
-
Dieckmann Condensation: Intramolecular cyclization under basic conditions yields the piperidone ring.
-
Hydrolysis and Decarboxylation: Acidic hydrolysis followed by decarboxylation produces 1-Benzyl-4-piperidone with a 78.4% yield .
Methanesulfonation
The piperidone intermediate is subsequently reduced to the corresponding alcohol, 2-(1-Benzylpiperidin-4-yl)ethanol, via catalytic hydrogenation or hydride reduction. Methanesulfonation is then achieved by treating the alcohol with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine:
This step introduces the sulfonate ester, critical for enhancing solubility and enabling further derivatization.
Optimization Considerations
Reaction parameters such as solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and stoichiometry influence yield and purity. Chromatographic techniques (e.g., silica gel column) are employed for purification, given the compound’s oily consistency .
The methanesulfonate group reduces LogP compared to non-sulfonated analogs, aligning with its dual hydrophobic-hydrophilic character. Stability studies under varying pH and temperature conditions are necessary to confirm shelf-life and compatibility with formulation excipients.
Pharmacological Applications
Dual-Action Bronchodilators
The patent EP 3 484 879 B1 discloses piperidine derivatives functionalized with sulfonate esters as dual M3 muscarinic antagonists/β2-adrenergic agonists. These compounds exhibit prolonged bronchodilation, making them candidates for chronic obstructive pulmonary disease (COPD) and asthma. For example, (1-Benzylpiperidin-4-yl)methyl esters of hydroxy-substituted arylacetamides demonstrate nanomolar affinity for M3 receptors and β2-adrenoceptors .
Mechanism of Action
-
Muscarinic Antagonism: The benzylpiperidine moiety binds reversibly to M3 receptors in airway smooth muscle, inhibiting acetylcholine-induced bronchoconstriction.
-
β2-Agonism: The sulfonate-linked side chain may interact with adrenergic receptors, inducing cAMP-mediated smooth muscle relaxation .
Formulation and Delivery
Dry powder inhalers (DPIs) and nebulizers are proposed delivery systems, leveraging the compound’s solubility and stability. Co-formulation with corticosteroids (e.g., fluticasone) could synergistically reduce inflammation .
Comparative Analysis with Structural Analogs
The uniqueness of 2-(1-Benzylpiperidin-4-yl)ethyl methanesulfonate becomes evident when contrasted with related molecules:
-
1-Benzylpiperidine: Lacks the ethyl sulfonate group, resulting in lower solubility and reduced receptor affinity.
-
Methanesulfonamide: Contains the sulfonamide group but lacks the piperidine core, limiting its application in neurological targets.
-
4-Methylbenzylpiperidine: Methyl substitution on the benzene ring alters steric interactions, potentially reducing bronchodilatory efficacy.
Future Research Directions
-
Pharmacokinetics: Assess bioavailability, metabolism, and elimination pathways.
-
Toxicology: Acute and chronic toxicity studies in preclinical models.
-
Formulation Optimization: Development of stable inhalable particulates.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume